molecular formula C12H13BO2 B13474836 2-(1-Naphthyl)ethyl boronic acid

2-(1-Naphthyl)ethyl boronic acid

Cat. No.: B13474836
M. Wt: 200.04 g/mol
InChI Key: NLOFGAWFSZSJFG-UHFFFAOYSA-N
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Description

[2-(Naphthalen-1-yl)ethyl]boronic acid: is an organic compound that belongs to the class of boronic acids It features a naphthalene ring attached to an ethyl group, which is further connected to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(naphthalen-1-yl)ethyl]boronic acid typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods: Industrial production of [2-(naphthalen-1-yl)ethyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: [2-(Naphthalen-1-yl)ethyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [2-(naphthalen-1-yl)ethyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, blocking their activity . The molecular targets and pathways involved include serine proteases and other enzymes that contain nucleophilic residues in their active sites.

Comparison with Similar Compounds

  • Naphthalene-1-boronic acid
  • Naphthalene-2-boronic acid
  • Phenylboronic acid
  • 4-Biphenylboronic acid

Comparison: Compared to other boronic acids, [2-(naphthalen-1-yl)ethyl]boronic acid offers unique reactivity due to the presence of the naphthalene ring, which can participate in π-π interactions and other non-covalent interactions. This makes it particularly useful in the synthesis of polycyclic aromatic compounds and materials with specific electronic properties .

Properties

Molecular Formula

C12H13BO2

Molecular Weight

200.04 g/mol

IUPAC Name

2-naphthalen-1-ylethylboronic acid

InChI

InChI=1S/C12H13BO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,14-15H,8-9H2

InChI Key

NLOFGAWFSZSJFG-UHFFFAOYSA-N

Canonical SMILES

B(CCC1=CC=CC2=CC=CC=C21)(O)O

Origin of Product

United States

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